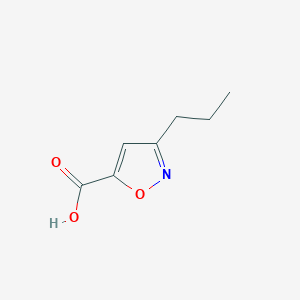

3-propylisoxazole-5-carboxylic acid

説明

Overview of Isoxazole (B147169) Core Structure and its Prevalence in Medicinal Chemistry

The isoxazole moiety is an aromatic, five-membered ring that features both an oxygen and a nitrogen atom next to each other. nih.gov This arrangement allows for a variety of non-covalent interactions, which is a desirable trait in drug design. daneshyari.comresearchgate.net The inclusion of the isoxazole ring in a molecule can lead to improved physicochemical properties, enhanced efficacy, and reduced toxicity. daneshyari.comnih.gov As a result, isoxazole derivatives are found in a multitude of natural products and synthetic drugs, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. bohrium.comnih.govrsc.org

Historical Context of Isoxazole Derivatives in Drug Discovery

The journey of isoxazole derivatives in drug discovery has been marked by significant milestones. Historically, these compounds have been instrumental in the development of various clinically important drugs. For instance, fused isoxazoles are the basis for antipsychotic medications like risperidone (B510) and paliperidone, as well as the anticonvulsant zonisamide. researchgate.net The naturally occurring isoxazole, muscimol, isolated in 1964, is a potent GABAA receptor agonist and has been pivotal in studying the GABAergic system in the brain. wikipedia.org Early research also explored radiolabeled isoxazoles, such as 17β-hydroxy-4,4'-17α-trimethylandrost-5-en-[2,3d]-2-14C-isoxazole, for their role as enzyme inhibitors. taylorandfrancis.com These examples underscore the long-standing importance and therapeutic versatility of the isoxazole scaffold.

Rationale for Research Focus on 3-Propylisoxazole-5-carboxylic Acid Derivatives

The focus on this compound and its derivatives stems from the established and diverse biological potential of the isoxazole core. wisdomlib.org The presence of both a propyl group at the 3-position and a carboxylic acid at the 5-position offers unique opportunities for structural modification and interaction with biological targets. The carboxylic acid group, in particular, is crucial for interactions with biological membranes and can be a key feature for modulating activity. Research into related isoxazole carboxylic acid derivatives has shown promise in areas such as xanthine (B1682287) oxidase inhibition, suggesting that targeted modifications of the this compound scaffold could lead to the discovery of novel therapeutic agents. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-propyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-3-5-4-6(7(9)10)11-8-5/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEZCMNYXDKGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602149 | |

| Record name | 3-Propyl-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14716-92-8 | |

| Record name | 3-Propyl-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14716-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Propyl-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propyl-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Propylisoxazole 5 Carboxylic Acid and Its Derivatives

General Strategies for Isoxazole (B147169) Ring Construction

The construction of the isoxazole ring is a well-established area of heterocyclic chemistry, with several robust methods available to chemists.

A cornerstone in the synthesis of isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, which is typically an alkyne or an alkene. wikipedia.orgfrontiersin.org This reaction, often referred to as the Huisgen cycloaddition, is a powerful tool for creating five-membered heterocyclic rings with a high degree of regio- and stereoselectivity. wikipedia.orgfrontiersin.org For the synthesis of isoxazoles, the reaction of a nitrile oxide with an alkyne leads to the formation of the aromatic isoxazole ring. wikipedia.org

The nitrile oxide itself is often generated in situ from the corresponding aldoxime using an oxidizing agent. researchgate.net The reaction of an alkyne with the in situ generated nitrile oxide then proceeds to form the 3,5-disubstituted isoxazole. researchgate.net The cycloaddition of a nitrile oxide with an alkyne is a widely utilized method for creating isoxazole rings. preprints.org

While metal-catalyzed reactions are common in organic synthesis, the development of metal-free approaches is of significant interest to avoid potential issues with cost, toxicity, and product contamination. Several metal-free methods for isoxazole synthesis have been developed.

One such approach involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. nih.gov This method is efficient and can tolerate functional groups like unprotected phenolic hydroxyls. nih.gov Another metal-free strategy utilizes the reaction of β-diketones with hydroxylamine (B1172632) in an ionic liquid, such as a butylmethylimidazolium (B1222432) salt, to produce isoxazoles in excellent yields. mdpi.com

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. In the context of isoxazole synthesis, microwave irradiation has been successfully applied to the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes. biointerfaceresearch.comacs.org This method often leads to shorter reaction times and moderate yields of 3,5-disubstituted isoxazoles. biointerfaceresearch.com The synthesis of 3,4,5-substituted isoxazoles has also been achieved using microwave heating in a cycloaddition reaction between in situ generated nitrile oxides and alkynones. mdpi.com The use of microwave irradiation can significantly reduce reaction times, for example, from hours to minutes, while also improving product yields. nih.gov For instance, the synthesis of 3-(2-chloropyridin-3-yl)-5-(((3-substituted phenyl isoxazol-5-yl)methoxy)methyl)isoxazoles was achieved in yields of 31-92% under microwave conditions. orgchemres.org

| Reactants | Conditions | Yield (%) | Time | Reference |

|---|---|---|---|---|

| Aldehydes and Alkynes | Uncatalysed, Microwave Irradiation | Moderate | Shorter than conventional | biointerfaceresearch.com |

| Aryl-Aldehydes and p-Toluenesulfonylmethyl Isocyanide | K₃PO₄, IPA, Microwave (350W, 65°C) | 96% | 8 min | nih.gov |

| 3-substituted phenyl-5-((prop-2-yn-1-yloxy))methyl)isoxazoles and (Z)-2-chloro-N-hydroxynicotinimidoyl chloride | NaHCO₃, THF, Microwave | 31-92% | Not specified | orgchemres.org |

| 1-acetylpyrene and N,N-dimethylformamide-dimethylacetal | Microwave | 92% | Not specified | biointerfaceresearch.com |

| β-enaminone and hydroxylamine hydrochloride | Ethanol, Microwave | 85-87% | Not specified | biointerfaceresearch.com |

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient alternative to conventional methods. nih.gov Ultrasound irradiation can enhance reaction rates, improve yields, and reduce energy consumption. nih.gov This technique has been successfully employed for the synthesis of isoxazoles. nih.govmdpi.com For example, the synthesis of 3-alkyl-5-aryl isoxazoles has been reported under catalyst-free ultrasound irradiation, offering advantages such as mild reaction conditions, high yields, and shorter reaction times. mdpi.com The use of ultrasound has been shown to improve yields to 75-96% with reaction times as short as 13-17 minutes in some cases. researchgate.net In other examples, yields of 80-97% have been achieved in 10-55 minutes. nih.gov

| Reactants | Conditions | Yield (%) | Time | Reference |

|---|---|---|---|---|

| Aldehydes, Sulfonamides, etc. | CaCl₂/K₂CO₃, Water, Ultrasound (sonotrode) | 75-96% | 13-17 min | researchgate.net |

| Various substrates | NH₂-MMT catalyst, Water, Ultrasound (100W) | 80-97% | 10-55 min | nih.gov |

| Aldehydes and Olefin/Alkyne | Oxone, Ultrasound | 65-95% | 30 min | nih.gov |

| Hydroxylamine hydrochloride, Ethyl acetoacetate, Benzaldehyde derivatives | Imidazole, Aqueous media, Ultrasound | High | Short | beilstein-archives.org |

Specific Synthetic Routes to 3-Propylisoxazole-5-carboxylic Acid

While general methods provide a framework, the synthesis of a specific molecule like this compound requires the selection of appropriate starting materials. A plausible and common route would involve the reaction of a β-keto ester with hydroxylamine. For the target molecule, this would entail using an ethyl 2-oxo-hexanoate, where the propyl group is already incorporated, followed by hydrolysis of the resulting ester to the carboxylic acid.

Another viable approach is the 1,3-dipolar cycloaddition of a nitrile oxide derived from pentanal (to provide the propyl group at the 3-position) with an alkyne containing a carboxylate group, such as ethyl propiolate. The subsequent hydrolysis of the ester would yield the final carboxylic acid.

A novel method for the synthesis of 5-substituted 3-isoxazolols involves the cyclization of N,O-diBoc β-keto hydroxamic acids. beilstein-archives.org This procedure starts with carboxylic acid derivatives which are converted to acyl Meldrum's acids. beilstein-archives.org These intermediates are then reacted with N,O-bis(tert-butoxycarbonyl)hydroxylamine to form N,O-diBoc-protected β-keto hydroxamic acids. beilstein-archives.org Finally, treatment with hydrochloric acid mediates the cyclization to yield 5-substituted 3-isoxazolols without the formation of the isomeric 5-isoxazolone byproduct. beilstein-archives.org It is important to note that this method yields 3-isoxazolols (a hydroxyl group at the 3-position) and is therefore a route to derivatives, not a direct synthesis of this compound.

Preparation from Methyl Ketones and Dimethyl Oxalate (B1200264)

A fundamental approach to constructing the isoxazole ring of this compound involves the condensation of a methyl ketone with dimethyl oxalate. This method provides the 1,3-dicarbonyl intermediate necessary for subsequent cyclization with hydroxylamine.

The synthesis begins with the treatment of an appropriate acetophenone (B1666503) derivative with dimethyl oxalate in the presence of a base like sodium methoxide. nih.gov This reaction yields a 1,3-diketone, which exists predominantly in its enol form. nih.gov The resulting diketone is then reacted with hydroxylamine hydrochloride to form the isoxazole ring. nih.gov

Table 1: Reaction Conditions for the Synthesis of 1,3-Diketone Intermediates

| Reactants | Base | Solvent | Reaction Time | Temperature | Yield |

| Acetophenone derivatives, Dimethyl oxalate | Sodium methoxide | Diethyl ether | 24 h | Room Temperature | 60-80% |

Hydrolysis of Isoxazole Esters to Carboxylic Acids

The conversion of isoxazole esters to their corresponding carboxylic acids is a common and critical step in the synthesis of compounds like this compound. This transformation is typically achieved through hydrolysis, which can be catalyzed by either acid or base. libretexts.orgpharmacy180.com

Base-catalyzed hydrolysis, often referred to as saponification, is frequently the preferred method for preparing carboxylic acids from esters. pharmacy180.com This process involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). pharmacy180.com The use of a base drives the reaction towards the formation of the carboxylate salt, leading to high yields. pharmacy180.com Subsequent acidification with a strong mineral acid, like hydrochloric acid (HCl), is necessary to protonate the carboxylate salt and isolate the final carboxylic acid. libretexts.orgbritannica.com While acid catalysis is also a viable option, base catalysis is often more efficient for preparative purposes. pharmacy180.com For instance, the hydrolysis of an ethyl ester intermediate can be accomplished with aqueous NaOH at elevated temperatures, followed by an acidic work-up to precipitate the carboxylic acid product.

Regioselective Synthesis of 3-Substituted Isoxazole Carboxylic Acids

Achieving regioselectivity is a significant challenge in the synthesis of substituted isoxazoles. The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine can lead to the formation of two isomeric isoxazoles. Several strategies have been developed to control the regiochemical outcome of this cyclization.

One approach involves a one-pot, copper(I)-catalyzed reaction between in situ generated nitrile oxides and terminal acetylenes, which provides a regioselective route to 3,5-disubstituted isoxazoles. nih.gov Another method utilizes the [2+3] cycloaddition reaction of nitrile oxides with specific olefins, such as methyl crotonate derivatives, to regioselectively yield 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives. nih.gov

Furthermore, a method for the high-regioselectivity synthesis of 3-substituted-4-isoxazole carboxylic acids has been reported. google.com This process starts with a 3-substituted-3-oxopropionate, which undergoes cyclization with hydroxylamine hydrochloride and a base in water. google.com The resulting intermediate is then subjected to a series of reactions including acetalization, ring opening by hydrolysis, and re-closing of the ring, followed by acidification to yield the desired 3-substituted-4-isoxazole carboxylic acid with high purity and yield, avoiding the formation of isomers that can complicate separation. google.com The use of vinylphosphonates bearing a leaving group has also been employed to control the regioselectivity in reactions with halogenoximes, yielding 3,5- and 3,4-disubstituted isoxazoles. rsc.org

Derivatization Strategies for this compound

The carboxylic acid functionality of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potential biological applications.

Formation of Carboxamide Derivatives

The conversion of this compound into its corresponding carboxamides is a common derivatization strategy. bohrium.comresearchgate.net This transformation is typically achieved by first activating the carboxylic acid, often by converting it into a more reactive species like an acyl chloride. nih.govbritannica.com Treatment of the carboxylic acid with thionyl chloride (SOCl₂) is a standard method for this purpose. nih.govbritannica.com The resulting acyl chloride is then reacted with an appropriate amine in the presence of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine, to furnish the desired carboxamide derivative. nih.govmdpi.com This method has been successfully employed in the synthesis of various isoxazole-5-carboxamides. bohrium.comresearchgate.net

Table 2: General Conditions for Carboxamide Formation

| Carboxylic Acid | Activating Agent | Amine | Base | Solvent |

| Isoxazole-5-carboxylic acid | Thionyl chloride | Various anilines | Triethylamine | Tetrahydrofuran |

| Thiazole-5-carboxylic acid | Thionyl chloride | Arylamines | N,N-diisopropylethylamine | Dichloromethane |

Synthesis of Carbohydrazide (B1668358) Derivatives

Carbohydrazides are another important class of derivatives that can be synthesized from this compound. These compounds often serve as precursors for the synthesis of other heterocyclic systems. nih.govktu.edu The general approach involves the reaction of the carboxylic acid or its ester derivative with hydrazine (B178648) hydrate. nih.gov For example, various heterocyclic carbohydrazides have been prepared by reacting the corresponding ester with hydrazine hydrate. nih.gov In some cases, the synthesis starts from a carbohydrazide which is then used as a building block for more complex structures. google.commdpi.comresearchgate.net

Esterification Reactions

Esterification is a fundamental reaction for modifying the carboxylic acid group of this compound. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.orgchemguide.co.uk This reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. chemguide.co.uk The reactivity of the alcohol in Fischer esterification follows the order of primary > secondary > tertiary due to steric hindrance. For larger or more complex esters, the reaction mixture may need to be heated under reflux to reach equilibrium. chemguide.co.uk The ester can then be isolated from the reaction mixture by fractional distillation. chemguide.co.uk Intramolecular Fischer esterification can also occur in molecules containing both a carboxylic acid and a hydroxyl group, leading to the formation of cyclic esters known as lactones, with 5- and 6-membered rings being particularly favorable. masterorganicchemistry.com

Introduction of Functional Groups for Structure-Activity Relationship Studies

The exploration of the structure-activity relationships of isoxazole derivatives is crucial for optimizing their biological activity. This is typically achieved by systematically introducing a variety of functional groups at different positions of the isoxazole core and the side chains. While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry and findings from related isoxazole series provide a clear framework for designing and synthesizing analogs to probe these relationships.

The primary points of diversification on the this compound scaffold are the 3-propyl group, the isoxazole ring itself, and the 5-carboxylic acid moiety. Modification of the 3-propyl group can explore the impact of lipophilicity, steric bulk, and electronic effects on activity. The isoxazole ring can be substituted to alter its electronic properties and interaction with biological targets. The carboxylic acid can be converted to various bioisosteres to modulate acidity, polarity, and metabolic stability.

A series of 3-aryl-4-isoxazolecarboxamides were synthesized to explore their potential as TGR5 agonists, highlighting the importance of the amide functionality and the nature of the aryl substituent in determining potency. mssm.edunih.gov Similarly, studies on other heterocyclic carboxamides, such as thiazole-5-carboxamides, have demonstrated that variations in substituents on the heterocyclic ring and the amide nitrogen can significantly impact anticancer activity. mdpi.comresearchgate.net These examples underscore the common strategies used in medicinal chemistry to build SAR.

Below is a data table outlining potential modifications to the this compound structure for SAR studies, based on established synthetic methodologies for related compounds.

| Position of Modification | Functional Group Introduced | Synthetic Rationale and Potential Impact on Activity |

| 3-Position (Propyl Chain) | Alkyl/Cycloalkyl groups of varying size | To probe the effect of steric bulk and lipophilicity on binding pocket interactions. |

| Aryl/Heteroaryl groups | To introduce aromatic interactions (e.g., pi-stacking) and explore electronic effects. | |

| Functionalized alkyl chains (e.g., with hydroxyl, amino, or ether groups) | To introduce hydrogen bonding capabilities and modulate polarity. | |

| 4-Position (Isoxazole Ring) | Halogens (Cl, Br, F) | To alter the electronic nature of the isoxazole ring and potentially improve metabolic stability. |

| Small alkyl or cyano groups | To explore steric and electronic effects on the isoxazole core. | |

| 5-Position (Carboxylic Acid) | Esters (methyl, ethyl, etc.) | To act as prodrugs or to assess the necessity of the free carboxylic acid for activity. |

| Amides (primary, secondary, tertiary) | To introduce hydrogen bond donors/acceptors and modulate polarity and cell permeability. mssm.edunih.gov | |

| Bioisosteres (e.g., tetrazole, hydroxamic acid) | To replace the carboxylic acid with groups of similar acidity and spatial arrangement but different chemical properties. |

The synthesis of these derivatives often involves multi-step sequences. For instance, modification of the 3-position would typically start from a different β-ketoester precursor in the initial cyclocondensation reaction. Functionalization of the isoxazole ring can sometimes be achieved post-synthesis through electrophilic substitution, though this can be challenging. The conversion of the carboxylic acid to esters and amides is a standard and straightforward chemical transformation.

Solid-Phase Synthesis Applications

Solid-phase synthesis is a powerful tool for the rapid generation of libraries of related compounds, which is particularly useful for SAR studies. The synthesis of isoxazole and isoxazoline (B3343090) derivatives on solid support has been successfully demonstrated, often employing a 1,3-dipolar cycloaddition reaction. nih.govnih.gov While a specific protocol for the solid-phase synthesis of this compound is not detailed in the literature, established methods for similar structures can be adapted. Wang resin is a commonly used solid support for the synthesis of molecules bearing a carboxylic acid moiety. appliedpolytech.com

The general strategy would involve anchoring a building block to the resin, followed by the key isoxazole-forming reaction, and finally, cleavage from the resin to yield the desired product. This approach allows for the use of a variety of building blocks in a parallel synthesis format, leading to a diverse library of compounds.

An efficient method for the parallel solid-phase synthesis of isoxazole and isoxazoline-carboxamides has been developed using resin-bound alkynes or alkenes which undergo a 1,3-dipolar cycloaddition with nitrile oxides. nih.govnih.govsigmaaldrich.com Another relevant example is the solid-phase synthesis of peptidomimetics based on 2-aminoalkyloxazole-4- and -5-carboxylic acids using Wang and Rink-linked resins. researchgate.net Furthermore, the application of solid-phase synthesis has been demonstrated for creating libraries of other heterocyclic compounds, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid derivatives for mixed peptides. nih.gov

The following table outlines a plausible solid-phase synthesis route for this compound derivatives, adapted from published methodologies for related isoxazoles.

| Step | Procedure | Reagents and Conditions | Purpose |

| 1. Resin Preparation | Swelling of Wang resin. | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). | To prepare the resin for the subsequent reaction by making the functional sites accessible. youtube.com |

| 2. Anchoring of Building Block | Attachment of a suitable alkyne-containing building block to the Wang resin. | Alkyne with a hydroxyl group, Diisopropylcarbodiimide (DIC), 4-Dimethylaminopyridine (DMAP). | To immobilize the precursor for the isoxazole ring onto the solid support. |

| 3. Isoxazole Formation (1,3-Dipolar Cycloaddition) | Reaction of the resin-bound alkyne with a nitrile oxide generated in situ. | Propionaldoxime, N-Chlorosuccinimide (NCS), Triethylamine (TEA). | To form the 3-propylisoxazole ring system on the solid support. |

| 4. Cleavage from Resin | Treatment of the resin with a strong acid. | Trifluoroacetic acid (TFA) in DCM. | To release the final this compound product from the solid support. |

| 5. Purification | Purification of the cleaved product. | High-Performance Liquid Chromatography (HPLC). | To isolate the desired compound in high purity. |

This solid-phase approach offers significant advantages in terms of efficiency and the ability to generate a large number of derivatives for high-throughput screening and detailed SAR studies.

Anticancer and Antiproliferative Activities

Specific Cancer Cell Line Cytotoxicity Studies

Isoxazole-5-carboxylic acid derivatives have demonstrated notable cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.

A series of indole-3-isoxazole-5-carboxamide derivatives were synthesized and evaluated for their cytotoxic activities against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines. nih.gov One compound, featuring a 3,4,5-trimethoxyphenyl moiety, emerged as the most potent against all tested cell lines, with an IC₅₀ value of 0.7 µM for Huh7 cells. nih.gov Several of these derivatives displayed greater cytotoxic activity against the Huh7 cancer cell line than the standard chemotherapeutic agent 5-fluorouracil. nih.gov Further studies on selected potent compounds against a panel of hepatocellular carcinoma cell lines (Huh7, HepG2, Mahlavu, and SNU475) revealed significant antiproliferative activity, with IC₅₀ values below 3.8 µM against HepG2 cells and below 8.5 µM against SNU475 cells. nih.gov

Another study focused on phenyl-isoxazole-carboxamide derivatives and their in-vitro cytotoxic evaluation against seven cancer cell lines, including hepatocellular carcinoma (Hep3B and HepG2), cervical adenocarcinoma (HeLa), breast carcinoma (MCF-7), melanoma (B16F1), colorectal adenocarcinoma (Caco-2), and colon adenocarcinoma (Colo205). nih.gov The synthesized compounds exhibited potent to moderate activities, particularly against B16F1, Colo205, and HepG2 cancer cell lines. nih.gov One derivative showed broad-spectrum activity with IC₅₀ values ranging from 7.55 to 40.85 µM, while another was highly active against B16F1 with an IC₅₀ of 0.079 µM. nih.gov

Furthermore, the synthesis of 5-hydroxyindole-3-carboxylic acid and its ester derivatives has been explored for their potential against breast cancer. brieflands.comnih.gov In one study, a derivative with a 4-methoxy group was identified as the most potent against the MCF-7 breast cancer cell line, with a half-maximal effective concentration of 4.7 µM. brieflands.comnih.gov These compounds demonstrated significant cytotoxic effects on MCF-7 cells with minimal toxicity to normal human dermal fibroblast cells. nih.gov

The table below summarizes the cytotoxic activity of selected isoxazole-5-carboxylic acid derivatives against various cancer cell lines.

| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-3-isoxazole-5-carboxamide | Huh7 (Liver) | 0.7 | nih.gov |

| Indole-3-isoxazole-5-carboxamide | HepG2 (Liver) | <3.8 | nih.gov |

| Indole-3-isoxazole-5-carboxamide | SNU475 (Liver) | <8.5 | nih.gov |

| Phenyl-isoxazole-carboxamide | B16F1 (Melanoma) | 0.079 | nih.gov |

| Phenyl-isoxazole-carboxamide | Various | 7.55-40.85 | nih.gov |

| 5-Hydroxyindole-3-carboxylic acid ester | MCF-7 (Breast) | 4.7 | brieflands.comnih.gov |

Anti-inflammatory and Analgesic Properties

The isoxazole scaffold is a key component in several compounds exhibiting anti-inflammatory and analgesic activities. Research has shown that derivatives of isoxazole-5-carboxylic acid can modulate inflammatory pathways and provide pain relief.

Studies on 5-(p-fluorostyryl)isoxazole derivatives, including carboxylic acid and hydroxamic acid forms, have indicated anti-inflammatory activity. Higher inhibitory activity against inflammation was observed with the isoxazole carboxylic acids compared to the corresponding hydroxamic acids and amide derivatives. ekb.eg

A series of novel 3-substituted isoxazole-4-carboxamide derivatives were synthesized and screened for their analgesic activity. nih.govresearchgate.netdoaj.org While all synthesized compounds showed low to moderate analgesic effects, a derivative containing a methoxy (B1213986) group demonstrated high analgesic activity, comparable to the standard drug tramadol. nih.govresearchgate.netdoaj.org Molecular docking studies suggest that these compounds may exert their effects through non-opioid pathways, interacting with COX-1, COX-2, and human capsaicin (B1668287) receptors. nih.govresearchgate.netdoaj.org

Furthermore, indolyl–isoxazolidine hybrids have been identified as potent anti-inflammatory and analgesic agents. nih.gov A selected compound from this class significantly inhibited the production of pro-inflammatory cytokines TNF-α and IL-6 in macrophage cells and demonstrated analgesic effects in animal models comparable to indomethacin. nih.gov The active metabolite of UTL-5g, 5-methylisoxazole-3-carboxylic acid, has also been shown to possess anti-inflammatory properties. researchgate.net

The anti-inflammatory effects of coordination compounds based on indazole-3-carboxylic acid have also been investigated. nih.gov Certain iron and manganese complexes of indazole-3-carboxylate showed significant inhibition of nitric oxide (NO) production in activated macrophages, a key indicator of anti-inflammatory activity. nih.gov

Antiviral Activities

Isoxazole derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activity against various DNA and RNA viruses.

One study highlighted a 3-(3-(benzyloxy)phenyl)isoxazole-5-carboxylic acid derivative that displayed a significant impact on HIV replication, with an EC₅₀ value of 3.6 μM. nih.gov In another investigation, a series of (5-oxazolyl)phenyl amine derivatives were synthesized and evaluated for their antiviral activities against the hepatitis C virus (HCV) and coxsackie viruses. nih.gov Several of these compounds exhibited potent anti-HCV activity with IC₅₀ values ranging from 0.28 to 0.92 μM and also showed strong activity against coxsackie viruses B3 and B6. nih.gov

Furthermore, research into isothiazole (B42339) derivatives, which are structurally related to isoxazoles, has revealed antiviral properties. cncb.ac.cn A newly synthesized isothiazole derivative was found to be active against several picornaviruses, including rhinoviruses and Coxsackie B1, as well as the measles virus. cncb.ac.cn

The development of indole-3-carboxylic acid derivatives has also yielded compounds with antiviral potential. actanaturae.runih.gov A specific water-soluble derivative demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM. actanaturae.runih.gov This compound also showed interferon-inducing activity and suppressed the formation of syncytia induced by the SARS-CoV-2 spike protein. actanaturae.ru

The table below presents the antiviral activity of selected isoxazole and related heterocyclic derivatives.

| Derivative Type | Virus | Activity (IC₅₀/EC₅₀) | Reference |

| 3-(3-(benzyloxy)phenyl)isoxazole-5-carboxylic acid | HIV | 3.6 µM (EC₅₀) | nih.gov |

| (5-oxazolyl)phenyl amine | Hepatitis C Virus (HCV) | 0.28-0.92 µM (IC₅₀) | nih.gov |

| (5-oxazolyl)phenyl amine | Coxsackie Virus B3/B6 | < 2.0 µM (IC₅₀) | nih.gov |

| Indole-3-carboxylic acid derivative | SARS-CoV-2 | 1.06 µg/mL (IC₅₀) | actanaturae.runih.gov |

Other Therapeutic Potentials

Derivatives of isoxazole-5-carboxylic acid have been investigated as inhibitors of xanthine (B1682287) oxidase (XO), a key enzyme in the metabolic pathway that produces uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.

A study on 5-phenylisoxazole-3-carboxylic acid derivatives revealed that many of these compounds exhibited potent XO inhibitory activity, with potency levels in the micromolar to submicromolar range. nih.govsigmaaldrich.com The presence of a cyano group at the 3-position of the phenyl ring was found to be a favorable substitution for inhibitory potency. nih.gov

More recently, a novel series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized as XO inhibitors. nih.gov One compound from this series demonstrated excellent inhibitory activity against XO with an IC₅₀ value of 0.13 μM, which was significantly more potent than the established anti-gout drug allopurinol (B61711) (IC₅₀ = 2.93 μM). nih.gov Enzyme kinetic studies confirmed that this compound acts as a mixed-type inhibitor of xanthine oxidase. nih.gov

Isoxazole derivatives have demonstrated a range of immunomodulatory activities, including both immunosuppressive and immunostimulatory effects, highlighting their potential in treating autoimmune diseases, infections, and as vaccine adjuvants. nih.gov

Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have been shown to possess suppressive properties on both humoral and cellular immune responses in mice. nih.gov One particular amide derivative of this class exhibited exceptionally strong immunosuppressive activity, comparable to that of cyclosporine. nih.gov In contrast, other derivatives, such as those of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide, have shown immunoregulatory properties, including the enhancement of antibody production, suggesting their potential use in boosting vaccine efficacy. nih.gov

A series of 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides were characterized for their immunoregulatory properties in both mouse and human models. nih.gov These compounds displayed differential, dose-dependent suppressive effects on the proliferation of peripheral blood mononuclear cells and inhibited the production of the pro-inflammatory cytokine TNF-α. nih.gov One specific derivative, M05, was particularly effective and demonstrated both anti-proliferative and anti-inflammatory activities in further in vivo studies. nih.gov

Recent research has begun to explore the potential of isoxazole derivatives as neuroprotective agents, particularly through their interaction with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are crucial in nociceptive transmission and inflammatory pain. nih.gov

Isoxazole carboxamide derivatives are being investigated as modulators of ionotropic glutamate (B1630785) receptors, with a focus on their potential analgesic activities through non-opioid pathways. nih.gov Preclinical studies have suggested that certain isoxazole derivatives can modulate the expression of AMPA receptor subunits, potentially preventing excitotoxicity and central sensitization. nih.gov The targeted modulation of AMPA receptors by these derivatives could offer a novel approach to pain relief with potentially fewer side effects than current therapies. nih.gov

Potential as Herbicides in Agricultural Chemistry

Preliminary research has indicated that this compound may possess herbicidal properties. In field trials, formulations containing this compound demonstrated effective inhibition of certain weed species' growth without causing adverse effects on crop yields. This suggests its potential application in the development of more environmentally friendly herbicides. One study reported a reduction in weed biomass by over 70% in treated plots compared to untreated areas, highlighting its viability as an herbicide.

Beyond its direct herbicidal action, this compound has also been investigated as a plant growth regulator. It has been observed to influence the growth patterns of various plant species, notably by promoting root development and enhancing resistance to environmental stressors.

The proposed mechanism of action for its herbicidal effects involves the modulation of enzymatic and receptor activity within the plant. It is thought to influence signaling pathways that are critical for cell proliferation and apoptosis in targeted weed species.

Pharmacological Profile and Biological Activities

In-vitro and in-vivo Studies

Research has shown that isoxazole (B147169) derivatives, including those with a carboxylic acid function, exhibit significant biological activities. For instance, some derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Other studies have highlighted the antiviral potential of isoxazole compounds. In the context of metabolic diseases, derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide have been identified as potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), with one compound showing dose-dependent inhibition of weight gain in diet-induced obese rats. nih.gov

Mechanism of Action and Target Identification

The mechanism of action for this compound and its analogs can involve interactions with various molecular targets, including enzymes and receptors. For example, 5-phenylisoxazole-3-carboxylic acid derivatives have been shown to be potent inhibitors of xanthine (B1682287) oxidase, an enzyme involved in gout. nih.gov Molecular modeling studies suggest that these compounds can bind to the active site of the enzyme, providing a basis for the structure-guided design of new inhibitors. nih.gov Furthermore, the incorporation of this compound into peptide chains could lead to novel peptidomimetics with unique biological activities.

Structure Activity Relationship Sar and Mechanism of Action Studies

General Principles of SAR in Isoxazole (B147169) Chemistry

The biological activity of isoxazole derivatives is greatly influenced by the types and positions of substituents on the isoxazole ring. nih.gov These modifications can improve pharmacokinetic properties, increase effectiveness, and reduce toxicity. nih.gov The isoxazole nucleus is a common feature in several FDA-approved drugs. rsc.org The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in the molecule's interaction with biological targets. nih.gov The arrangement of atoms within the isoxazole ring and the attached functional groups determine how the molecule binds to its target, which in turn affects its biological action.

Influence of Substituents on Biological Activity of Isoxazole Carboxylic Acids

In the context of isoxazole carboxylic acids, the carboxylic acid group, or its derivatives like esters and amides, is often important for maintaining biological activity. nih.gov For instance, in a study on bacterial serine acetyltransferase inhibitors, the presence of a carboxylic acid or a related group was generally found to be important for inhibitory action. nih.gov The replacement of the isoxazole ring with other heterocyclic structures, such as N-methylpyrazole, has been shown to decrease inhibitory activity, highlighting the importance of the isoxazole core. nih.gov Furthermore, the introduction of electron-withdrawing groups on adjacent aromatic rings can sometimes enhance the affinity of isoxazole-3-carboxylic acid derivatives for their targets. nih.gov

Specific SAR Insights for 3-Propylisoxazole-5-carboxylic Acid Derivatives

While direct research on the structure-activity relationship of this compound is not extensively documented in the provided results, general principles can be applied. The propyl group at the 3-position and the carboxylic acid at the 5-position are key determinants of the molecule's properties and potential biological interactions.

The influence of hydrophobic groups is a well-established principle in SAR studies. In a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids designed as xanthine (B1682287) oxidase inhibitors, the presence of a hydrophobic group on the indole (B1671886) nitrogen was found to be essential for their inhibitory potency. nih.gov This suggests that for derivatives of this compound, the hydrophobic propyl group at the 3-position likely plays a significant role in binding to target proteins, potentially through hydrophobic interactions within a binding pocket.

The arrangement of substituents on the isoxazole ring, known as positional isomerism, is critical for biological activity. The specific placement of the propyl group at the 3-position and the carboxylic acid at the 5-position in this compound defines its chemical identity and biological profile. Altering the positions of these groups to create isomers, such as 3-propylisoxazole-4-carboxylic acid or 5-propylisoxazole-3-carboxylic acid, would likely result in significant changes in their interaction with biological targets and, consequently, their activity. While direct comparative studies for this compound isomers were not found, the principle remains a fundamental aspect of isoxazole SAR.

Computational Chemistry and Molecular Modeling in SAR

Computational methods are invaluable tools for understanding the SAR of isoxazole-containing compounds. These techniques provide insights into how these molecules interact with their biological targets at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For isoxazole derivatives, docking studies have been instrumental in elucidating binding modes. For example, in the development of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as xanthine oxidase inhibitors, molecular docking revealed that a lead compound could retain key interactions similar to a known drug, febuxostat, and also form new hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov Specifically, the oxygen atom of the isoxazole ring was shown to form hydrogen bonds with Ser876 and Thr1010. nih.gov Such studies help in rationalizing the observed biological activities and in designing more potent and selective inhibitors. mdpi.combiointerfaceresearch.comnih.gov

Interactive Data Table: Inhibitory Activities of Isoxazole Derivatives

This table summarizes the inhibitory activities of various isoxazole derivatives from a study on bacterial serine acetyltransferase inhibitors.

| Compound | IC₅₀ (µM) | Notes |

| 5 | 110 | Hit compound |

| 8 | >400 | Pyridine replacement for isoxazole-3-carboxylic core |

| 9 | 12 | Devoid of carboxylic functionality |

| 10 | 9 | Amide derivative with bulky phenyl substituent |

| 11 | 26 | Amide derivative |

| 12 | 60 | Amide derivative with methyl substituent |

| 13 | 16.3 | Amide derivative with bulky adamantane (B196018) substituent |

| 14 | 10 | Ester derivative |

| 15 | 18 | Ester derivative |

| 16 | 184 | N-methylpyrazole analog |

| 17 | 21 | N-methylpyrazole analog |

| 18 | 2.6 | Carboxylic acid derivative |

| 19 | 7.3 | Ester derivative |

| 20 | 11 | Carboxylic acid derivative with EWG on phenyl ring |

Data sourced from a study on bacterial serine acetyltransferase inhibitors. nih.gov

DFT Calculations for Reaction Mechanisms

Density Functional Theory (DFT) calculations serve as a powerful computational tool to elucidate the intricacies of reaction mechanisms at the atomic level. In the context of isoxazole synthesis, DFT studies provide valuable insights into the energetics and pathways of cycloaddition reactions.

For the formation of the isoxazole ring, a key process is the 1,3-dipolar cycloaddition. DFT calculations, often employing functionals like B3LYP or M06-2X, can model the transition states and intermediates involved. mdpi.com These calculations help in understanding the regioselectivity and stereoselectivity of such reactions. For instance, in the cycloaddition between a nitrile oxide and an alkene, DFT can determine whether the reaction proceeds through a concerted or a stepwise radical-mediated pathway by comparing the energy barriers of each route. mdpi.com

A study on a similar system, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, utilized DFT at the B3LYP/6-31G(d) level to optimize the molecule's geometry and calculate its vibrational frequencies. nih.gov Such calculations can confirm the planarity of the molecule, which is crucial for its electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, a key parameter obtained from DFT, provides information about the molecule's electronic stability and reactivity. nih.gov A larger energy gap generally suggests higher stability and lower reactivity. nih.gov

The theoretical investigation of reaction mechanisms for the synthesis of this compound would likely involve modeling the cyclocondensation of a β-keto ester, such as ethyl 3-oxohexanoate, with hydroxylamine (B1172632). DFT could be used to explore the nucleophilic attack of hydroxylamine on the carbonyl carbon and the subsequent dehydration step leading to the formation of the isoxazole ring.

QSAR (Quantitative Structure-Activity Relationship) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug discovery for predicting the activity of new molecules and optimizing lead compounds.

Both 2D and 3D-QSAR studies can be performed. 2D-QSAR models utilize descriptors calculated from the 2D representation of molecules, such as topological indices and constitutional descriptors (e.g., molecular weight, number of specific atoms). In contrast, 3D-QSAR methods consider the three-dimensional conformation of the molecules and use descriptors related to their steric and electrostatic fields.

A QSAR study on imidazole-5-carboxylic acid derivatives as angiotensin II AT1 receptor antagonists demonstrated the utility of this approach. nih.gov The study developed statistically significant 2D and 3D-QSAR models. The 2D-QSAR model highlighted the importance of descriptors like the count of methyl groups (SsCH3Count), chain count, and H-acceptor count for biological activity. nih.gov The 3D-QSAR model, with good cross-validated correlation and predictive ability, provided further insights into the structural requirements for antagonist activity. nih.gov

Similarly, a 3D-QSAR study was conducted on 1,2-disubstituted benzimidazole-5-carboxylic acid derivatives as anti-mycobacterial agents. nih.gov This study emphasized the significance of both electrostatic and steric descriptors in determining the activity of these compounds. nih.gov Based on the QSAR model, new derivatives were designed and their potential activity was predicted. nih.gov

For this compound and its analogs, a QSAR study could elucidate the key structural features governing their biological activities. By generating a dataset of related isoxazole derivatives with varying substituents and their corresponding biological data, a robust QSAR model could be developed. This model would be invaluable for designing novel derivatives with enhanced potency.

Proposed Mechanisms of Action at the Molecular Level

The biological activity of this compound is attributed to its interactions with specific molecular targets, leading to the modulation of cellular pathways. The carboxylic acid group is a key functional group that often plays a crucial role in drug-target interactions due to its ability to form strong electrostatic interactions and hydrogen bonds. nih.gov

Interaction with Biological Targets

The isoxazole ring system, a core component of this compound, is a versatile scaffold found in many biologically active compounds. The nature of the substituents on the isoxazole ring significantly influences its interaction with biological targets.

The carboxylic acid moiety is a well-known pharmacophore that can act as a bioisostere for other acidic groups. nih.gov This functional group is often critical for binding to the active site of enzymes or the ligand-binding domain of receptors. For instance, the carboxylic acid group can interact with positively charged amino acid residues, such as arginine or lysine, or form hydrogen bonds with polar residues within a binding pocket.

Derivatives of isoxazole have been shown to possess a range of biological activities, including antiviral and antimicrobial properties. The interaction with biological targets can occur through various mechanisms. For example, in the context of antimicrobial activity, the carboxylic acid group might be essential for interacting with bacterial cell membranes.

Enzyme Inhibition

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Isoxazole-containing compounds have been identified as inhibitors of various enzymes.

For example, amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been identified as potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme involved in NAD biosynthesis. nih.gov Structure-based design and X-ray crystallography revealed the binding mode of these inhibitors within the enzyme's active site. nih.gov

Another example is the inhibition of malonic acid carboxylase by 1,3-benzodioxole-5-carboxylic acid. biosynth.com This compound was found to bind to the active site of the enzyme, blocking the entry of its substrate. biosynth.com

While specific enzyme inhibition data for this compound is not detailed in the provided context, its structural features, particularly the carboxylic acid group, suggest its potential as an enzyme inhibitor. The propyl group would likely occupy a hydrophobic pocket within an enzyme's active site, while the carboxylic acid forms key polar interactions.

Cellular Pathway Modulation

The interaction of a compound with its molecular target ultimately leads to the modulation of cellular signaling pathways. These pathways are complex networks of proteins and other molecules that govern cellular processes such as proliferation, differentiation, and apoptosis.

The modulation of cellular pathways by isoxazole derivatives can lead to various pharmacological effects. For instance, by inhibiting a key enzyme in a metabolic pathway, a compound can disrupt the production of essential metabolites, thereby affecting cell growth and survival. The inhibition of NAMPT by pyrazolopyridine-5-carboxylic acid derivatives, for example, leads to the depletion of NAD, a critical coenzyme, which in turn affects cellular metabolism and can induce cell death in cancer cells. nih.gov

Future Directions and Translational Research

Optimization of Synthesis for Scalable Production

A critical aspect of translating a promising compound from the laboratory to the clinic is the development of an efficient and economically viable synthesis method suitable for large-scale production. Current research into the synthesis of isoxazole (B147169) derivatives, including those related to 3-propylisoxazole-5-carboxylic acid, emphasizes the improvement of existing methods and the exploration of novel, greener approaches. rsc.orgrsc.org

Key strategies for synthesis optimization include:

Improving Reaction Efficiency: Methodologies like transition metal-catalyzed cycloadditions are being refined to increase product yields and control the specific arrangement of atoms (regioselectivity). rsc.orgrsc.org

Green Chemistry: The adoption of environmentally friendly techniques, such as microwave-induced synthesis and sonication, aims to reduce reaction times and energy consumption. rsc.orgresearchgate.netnih.govacs.org

Streamlining Processes: The development of one-pot syntheses, where multiple steps are performed in a single reactor, simplifies the manufacturing process, reducing waste and cost. rsc.org

These advancements are crucial for making the production of complex isoxazole derivatives more efficient and sustainable. rsc.orgsemanticscholar.org

Design of Novel Isoxazole Scaffolds for Enhanced Activity and Selectivity

A primary goal in medicinal chemistry is to design molecules with high potency against their intended target and minimal effects on other biological molecules, thereby reducing potential side effects. The isoxazole ring serves as a versatile and popular foundation for designing new drugs due to its favorable chemical properties. bohrium.comnih.gov Researchers are actively designing and synthesizing new analogues of this compound to improve their biological activity and selectivity. rsc.orgrsc.org

This is achieved through systematic structural modifications, a process guided by structure-activity relationship (SAR) studies. By altering the groups attached to the isoxazole core, chemists can enhance the compound's pharmacological properties. rsc.orgsemanticscholar.org For example, studies have shown that introducing specific substituents, such as 4-methoxyphenyl (B3050149) or 5-nitrofuran-2-yl groups at the 3-position of the isoxazole ring, can lead to high bacteriostatic effects. nih.gov The strategic modification of natural products with isoxazole rings is another approach to improve physicochemical properties and biological activity. mdpi.com

| Modification Strategy | Desired Outcome | Example from Research |

| Systematic Substituent Alteration | Enhanced potency and selectivity | Introduction of specific aryl groups to the isoxazole ring to increase antibacterial activity. nih.gov |

| Fusion with other Heterocycles | Novel biological activity profiles | Creation of fused systems like pyrano[3,2-d]isoxazole and isoxazolo[4,5-c]pyridazine. nih.gov |

| Conjugation with other Molecules | Improved water solubility and bioavailability | Synthesis of conjugates with amino acids and thiourea. nih.gov |

Combination Therapies involving this compound Derivatives

To combat complex diseases and the emergence of drug resistance, combining different therapeutic agents is a widely explored strategy. Isoxazole derivatives, including those stemming from this compound, are being investigated for their potential use in combination therapies. rsc.org This approach can result in synergistic effects, where the combined treatment is more effective than the individual drugs.

For instance, an isoxazole-based compound might be paired with existing drugs to enhance their efficacy or overcome resistance. Leflunomide, a well-known isoxazole-containing drug, is used both alone and in combination with other medications for treating rheumatoid arthritis and in transplantation. nih.gov The development of multi-targeted therapies is an emerging trend in isoxazole-based drug discovery. rsc.orgsemanticscholar.org

Clinical Translation Potential and Drug Development Pipeline

The journey from a promising compound in the lab to an approved drug is a long and complex process. Isoxazole derivatives have demonstrated a wide range of biological activities in preclinical studies, including anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates for drug development. rsc.orgsemanticscholar.org

The drug development pipeline for any new compound involves rigorous testing for safety and efficacy through a series of clinical trial phases. Several isoxazole-containing drugs are already in clinical use, such as the antibiotic oxacillin (B1211168) and the anticonvulsant zonisamide, which demonstrates the clinical viability of this class of compounds. researchgate.netnih.gov Perampanel, an AMPA receptor antagonist, is a more recent example that has been approved for treating epilepsy. wikipedia.org The broad therapeutic potential of isoxazoles continues to drive their progression through the drug development pipeline. rsc.orgsemanticscholar.orgbohrium.com

Emerging Research Areas and Unexplored Therapeutic Applications

The diverse biological activities of isoxazole derivatives suggest that their therapeutic potential is not yet fully realized. rsc.orgrsc.orgbohrium.com Researchers are actively exploring new applications for these compounds beyond their initially identified uses.

Emerging areas of investigation include:

Neurodegenerative Diseases: The neuroprotective effects of some isoxazole compounds make them potential candidates for treating conditions like Alzheimer's disease. rsc.orgsemanticscholar.orgnih.gov

Infectious Diseases: With rising antibiotic resistance, novel isoxazole-based antibacterial and antifungal agents are in high demand. bohrium.comnih.gov

Immunomodulation: Some isoxazole derivatives have shown the ability to either suppress or stimulate the immune system, suggesting applications in autoimmune disorders or as adjuncts to chemotherapy. nih.gov

Enzyme Inhibition: Isoxazole derivatives have been synthesized and investigated as inhibitors of enzymes like carbonic anhydrase, which is a target in several diseases. nih.govacs.org

The continued exploration of isoxazole libraries against various biological targets is expected to uncover new therapeutic opportunities and address unmet medical needs. rsc.orgsemanticscholar.org

Q & A

Q. Q1. What are the established synthetic routes for 3-propylisoxazole-5-carboxylic acid, and how do their yields and conditions compare?

Methodological Answer: The synthesis of this compound typically involves cyclization or rearrangement reactions. Two primary methods include:

- Ru-Catalyzed Rearrangement : A non-decarboxylative ruthenium-catalyzed rearrangement of 4-alkylidene-isoxazol-5-ones to pyrazole derivatives. This method achieves moderate yields (60-75%) under mild conditions (60°C, 12-24 hrs) and is advantageous for preserving functional groups .

- Chlorination-Ring Closure : Reaction of o-chlorobenzoxime chloride with ethyl acetoacetate, followed by hydrolysis and chlorination. This method yields ~50-65% but requires harsh conditions (e.g., PCl₅, 100°C) .

Comparative Table:

| Method | Catalyst/Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| Ru-Catalyzed Rearrangement | Ru-complex, 60°C | 60-75 | Functional group tolerance |

| Chlorination-Ring Closure | PCl₅, 100°C | 50-65 | Scalability for intermediates |

Q. Q2. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Critical characterization methods include:

- NMR Spectroscopy : and NMR confirm regiochemistry and purity. For example, the isoxazole ring protons appear as distinct singlets (δ 6.5–7.0 ppm) .

- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts. Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) .

- X-ray Crystallography : Resolves structural ambiguities (e.g., substituent orientation) but requires high-purity crystals .

Advanced Research Questions

Q. Q3. How does the catalytic mechanism of ruthenium complexes influence the stereoselectivity of isoxazole-to-pyrazole rearrangements?

Methodological Answer: Ru catalysts (e.g., [RuCl₂(p-cymene)]₂) mediate the rearrangement via a concerted metalation-deprotonation (CMD) pathway , where the catalyst stabilizes the transition state. Stereoselectivity arises from:

- Ligand Effects : Bulky ligands favor axial coordination, directing substituent orientation.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance charge separation, improving enantiomeric excess (up to 85%) .

Experimental Design :

Vary ligand size (e.g., PPh₃ vs. PCy₃) and monitor stereochemical outcomes via chiral HPLC.

Use deuterated solvents to trace proton transfer pathways.

Q. Q4. How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer: Discrepancies in spectral data (e.g., melting points, NMR shifts) may arise from:

- Polymorphism : Recrystallize the compound in different solvents (e.g., EtOH vs. hexane) and analyze via DSC .

- Impurity Profiles : Compare HPLC traces across studies; use preparative TLC to isolate minor components for MS/MS analysis .

Case Study : A reported melting point of 168–170°C for a related isoxazole () conflicts with another study. Replicate synthesis under inert atmosphere to exclude oxidative byproducts.

Q. Q5. What strategies optimize the stability of this compound under varying pH and temperature?

Methodological Answer: Stability studies should assess:

- pH Sensitivity : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hrs. Monitor degradation via UV-Vis (λ = 270 nm). Optimal stability is observed at pH 6–8 .

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (typically >150°C). Store at -20°C under argon to prevent hydrolytic cleavage of the isoxazole ring .

Stability Table:

| Condition | Degradation Rate (%) | Key Degradation Pathway |

|---|---|---|

| pH 2, 25°C, 24 hrs | 45 | Acid-catalyzed hydrolysis |

| pH 7, 25°C, 24 hrs | 5 | Minimal degradation |

| 100°C, 1 hr | 30 | Thermal decarboxylation |

Q. Q6. How can researchers design assays to evaluate the bioactivity of this compound?

Methodological Answer: Based on structural analogs ( ), prioritize:

- Enzyme Inhibition Assays : Test against COX-2 or kinases using fluorescence polarization (IC₅₀ determination).

- Antimicrobial Screening : Use microbroth dilution (MIC values) against Gram-positive bacteria (e.g., S. aureus).

Protocol :

Prepare stock solutions in DMSO (≤0.1% final concentration).

Use positive controls (e.g., indomethacin for COX-2) to validate assay conditions.

Q. Q7. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Avoid latex gloves due to permeability .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., PCl₅) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。